Superior C5-Polymer Purity via Steric Hindrance-Driven Initiation vs. Triethylborane and Triphenylborane
In borane-initiated polymerization of dienyltriphenylarsonium ylides, TsBB (s-Bu3B) drives the formation of nearly pure C5-polymer to 95.8% purity. This performance directly correlates with the steric hindrance of the sec-butyl groups, which suppresses side reactions and promotes C5 repeating unit formation. Comparators triethylborane (Et3B), tributylborane (Bu3B), and triphenylborane (Ph3B) produce lower C5 purity under identical conditions [1].
| Evidence Dimension | C5-polymer purity achieved |
|---|---|
| Target Compound Data | Up to 95.8% pure C5-polymer |
| Comparator Or Baseline | Triethylborane (Et3B), tributylborane (Bu3B), triphenylborane (Ph3B): lower purity (specific numerical values not reported, but qualitatively inferior) |
| Quantified Difference | Highest purity among four trialkyl/arylboranes tested; increasing steric hindrance of initiator correlates with increased C5-polymer purity |
| Conditions | Polymerization of alkyl-substituted dienyltriphenylarsonium ylides; analysis by NMR and SEC; molecular weights Mn,NMR = 2.8–11.9 kg mol⁻¹, dispersity Ð = 1.04–1.24 |
Why This Matters
For researchers synthesizing photoluminescent C5-polymers, TsBB uniquely enables near-quantitative purity (95.8%), which is essential for predictable polymer properties and reproducibility.
- [1] Wang X, Hadjichristidis N. Steric Hindrance Drives the Boron-Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5-Polymers. Angewandte Chemie. 2021;133(41):22643-22651. View Source
